molecular formula C19H22N2O B14224839 Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)- CAS No. 613660-58-5

Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-

Cat. No.: B14224839
CAS No.: 613660-58-5
M. Wt: 294.4 g/mol
InChI Key: FJNXFZMZUAPXEM-UHFFFAOYSA-N
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Description

Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)- is a heterocyclic organic compound that features a piperidine ring substituted with a 6-methyl-3-pyridinyl carbonyl group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenylmethyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: N-oxides

    Reduction: Reduced piperidine derivatives

    Substitution: Alkylated or acylated piperidine derivatives

Scientific Research Applications

Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also function as a receptor antagonist by binding to receptor sites and blocking the action of endogenous ligands.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered ring with one nitrogen atom, similar to the piperidine ring but without the hydrogenation.

    Piperazine: A six-membered ring with two nitrogen atoms.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

Uniqueness

Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 6-methyl-3-pyridinyl carbonyl group and the phenylmethyl group enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

613660-58-5

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone

InChI

InChI=1S/C19H22N2O/c1-15-7-8-18(14-20-15)19(22)21-11-9-17(10-12-21)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13H2,1H3

InChI Key

FJNXFZMZUAPXEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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